2-Hexylbicyclo[2.2.1]hepta-2,5-diene
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Overview
Description
2-Hexylbicyclo[22It is a valuable intermediate in organic synthesis, particularly in the production of polycyclic hydrocarbons . This compound is characterized by its unique bicyclic structure, which consists of a hexyl group attached to a bicyclo[2.2.1]hepta-2,5-diene framework.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hexylbicyclo[2.2.1]hepta-2,5-diene can be synthesized through various methods. One common approach involves the dimerization of cyclopentadiene and acetylene . The reaction typically requires a catalyst, such as a mesoporous MCM-41 material, and is carried out under hydrothermal conditions . Another method involves the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol, which can be further isomerized to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of petrochemical processes. Cyclopentadiene, a C5 fraction obtained from these processes, is reacted with acetylene to produce the compound . The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Hexylbicyclo[2.2.1]hepta-2,5-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can yield different hydrogenated products.
Substitution: The compound can undergo electrophilic substitution reactions, such as sulfenylation.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include phosphorus (V) oxohalides for sulfenylation , and various catalysts for hydrogenation and oxidation reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound include oxygenated derivatives, hydrogenated products, and substituted compounds, depending on the type of reaction and reagents used .
Scientific Research Applications
2-Hexylbicyclo[2.2.1]hepta-2,5-diene has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Hexylbicyclo[2.2.1]hepta-2,5-diene involves its interaction with molecular targets and pathways in chemical reactions. For example, in photodynamic chemosensor systems, the compound undergoes photoinduced electron transfer (PET) effects, leading to changes in fluorescence intensity . The molecular targets and pathways involved in these reactions depend on the specific application and reaction conditions.
Comparison with Similar Compounds
2-Hexylbicyclo[2.2.1]hepta-2,5-diene can be compared with other similar compounds, such as:
Bicyclo[2.2.1]hepta-2,5-diene:
Methyl bicyclo[2.2.1]hepta-2,5-diene carboxylate: This derivative contains a carboxylate group, which imparts different chemical properties.
7-Oxabicyclo[2.2.1]heptane: This compound has an oxygen atom in the bicyclic structure, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific structure, which allows for a wide range of chemical reactions and applications in various fields.
Properties
CAS No. |
104286-23-9 |
---|---|
Molecular Formula |
C13H20 |
Molecular Weight |
176.30 g/mol |
IUPAC Name |
2-hexylbicyclo[2.2.1]hepta-2,5-diene |
InChI |
InChI=1S/C13H20/c1-2-3-4-5-6-12-9-11-7-8-13(12)10-11/h7-9,11,13H,2-6,10H2,1H3 |
InChI Key |
JEOYYXQQAYFMQR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC2CC1C=C2 |
Origin of Product |
United States |
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